

# Application Notes and Protocols: Enhancing Cell Viability in Bioprinted Hydrogels with Sodium Percarbonate

**Author:** BenchChem Technical Support Team. **Date:** December 2025

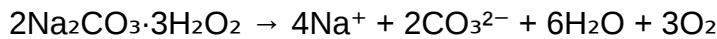
## Compound of Interest

Compound Name: *Sodium peroxocarbonate*

Cat. No.: *B081022*

[Get Quote](#)

## Introduction


Three-dimensional (3D) bioprinting holds immense promise for fabricating complex, functional tissues for applications in regenerative medicine, drug screening, and disease modeling. A significant challenge in creating large-scale, cell-laden constructs is ensuring adequate oxygen supply to the encapsulated cells, as the diffusion limit of oxygen in tissues is typically 100-200  $\mu\text{m}$ .<sup>[1][2]</sup> Hypoxia within the core of bioprinted hydrogels can lead to decreased cell viability, impaired tissue formation, and ultimately, construct failure.<sup>[3][4]</sup>

To address this limitation, researchers have explored the incorporation of oxygen-generating biomaterials directly into bioinks.<sup>[3][4]</sup> Sodium percarbonate (SPC), an adduct of sodium carbonate and hydrogen peroxide, is a promising candidate due to its ability to release oxygen upon contact with water.<sup>[5][6]</sup> However, the initial burst release of oxygen and the concurrent production of hydrogen peroxide can induce cytotoxicity.<sup>[5][7]</sup> This document provides detailed application notes and protocols for the effective use of sodium percarbonate in bioprinting hydrogels to enhance cell viability, with a focus on mitigating its cytotoxic effects through the co-incorporation of catalase.

## Principle of Oxygen Generation

Sodium percarbonate decomposes in an aqueous environment to release hydrogen peroxide ( $\text{H}_2\text{O}_2$ ), which is subsequently broken down into water and oxygen.<sup>[5]</sup> The reaction is as

follows:



While this reaction provides a source of oxygen, the accumulation of  $\text{H}_2\text{O}_2$  can be detrimental to cells.<sup>[5]</sup> The enzyme catalase can be used to accelerate the decomposition of  $\text{H}_2\text{O}_2$  into water and oxygen, thereby increasing the rate of oxygen release while reducing cytotoxicity.<sup>[5]</sup> [6]

## Data Presentation: Quantitative Analysis of SPC on Cell Viability

The following tables summarize key quantitative data from studies investigating the impact of sodium percarbonate and catalase on cell viability in bioprinted hydrogels under hypoxic conditions.

Table 1: Effect of Sodium Percarbonate and Catalase on Skeletal Muscle Cell Viability in Hydrogels under Hypoxia (0.1%  $\text{O}_2$ ) after 7 Days

| Hydrogel Composition         | Cell Viability (%)            |
|------------------------------|-------------------------------|
| Control (no SPC or Catalase) | $84.5 \pm 5.1$                |
| 1 mg/mL SPC                  | Reduced viability (cytotoxic) |
| 1 mg/mL SPC + 20 U Catalase  | $94.2 \pm 3.8$                |

Data adapted from a study on bioprinted muscle constructs.<sup>[5]</sup> The results indicate that the combination of SPC and catalase significantly enhances cell viability compared to the control group under hypoxic conditions.<sup>[5]</sup>

Table 2: Optimized Concentration for Improved Cell Viability over 12 Days under Hypoxia

| Hydrogel Composition        | Outcome                                             |
|-----------------------------|-----------------------------------------------------|
| 1 mg/mL SPC + 20 U Catalase | Improved cell viability compared to hypoxic control |

This optimized composition demonstrated sustained benefits for cell survival over an extended period.<sup>[5]</sup>

## Experimental Protocols

### Protocol 1: Preparation of Oxygen-Generating Bioink with SPC and Catalase

This protocol describes the preparation of a fibrinogen-based bioink incorporating sodium percarbonate and catalase.

#### Materials:

- Fibrinogen solution
- Sodium Percarbonate (SPC)
- Catalase (from bovine liver)
- Cell suspension (e.g., skeletal muscle cells, fibroblasts)
- Sterile phosphate-buffered saline (PBS)
- Sterile microcentrifuge tubes
- Vortex mixer
- Bioprinter

#### Procedure:

- Prepare SPC Stock Solution:
  - Aseptically weigh the required amount of SPC powder.
  - Dissolve in sterile PBS to achieve a desired stock concentration (e.g., 10 mg/mL).
  - Vortex thoroughly to ensure complete dissolution.

- Note: Prepare this solution fresh before each experiment due to the instability of SPC in aqueous solutions.
- Prepare Catalase Stock Solution:
  - Aseptically dissolve catalase in sterile PBS to a stock concentration of 200 U/mL.
  - Store on ice.
- Prepare Cell Suspension:
  - Harvest cells using standard cell culture techniques.
  - Centrifuge the cell suspension and resuspend the cell pellet in a small volume of cell culture medium to achieve a high cell density.
- Formulate the Bioink:
  - In a sterile microcentrifuge tube, combine the fibrinogen solution with the cell suspension.
  - Gently mix by pipetting up and down. Avoid introducing air bubbles.
  - Add the SPC stock solution to the bioink to a final concentration of 1 mg/mL. Mix gently.
  - Add the catalase stock solution to the bioink to a final concentration of 20 U. Mix gently.
  - The final bioink is now ready for loading into the bioprinter cartridge.

## Protocol 2: 3D Bioprinting of Cell-Laden Constructs

This protocol outlines the general steps for bioprinting with the prepared oxygen-generating bioink.

Equipment:

- 3D Bioprinter (e.g., extrusion-based)
- Sterile bioprinter cartridge and nozzle

- Computer with bioprinting software
- CAD model of the desired construct

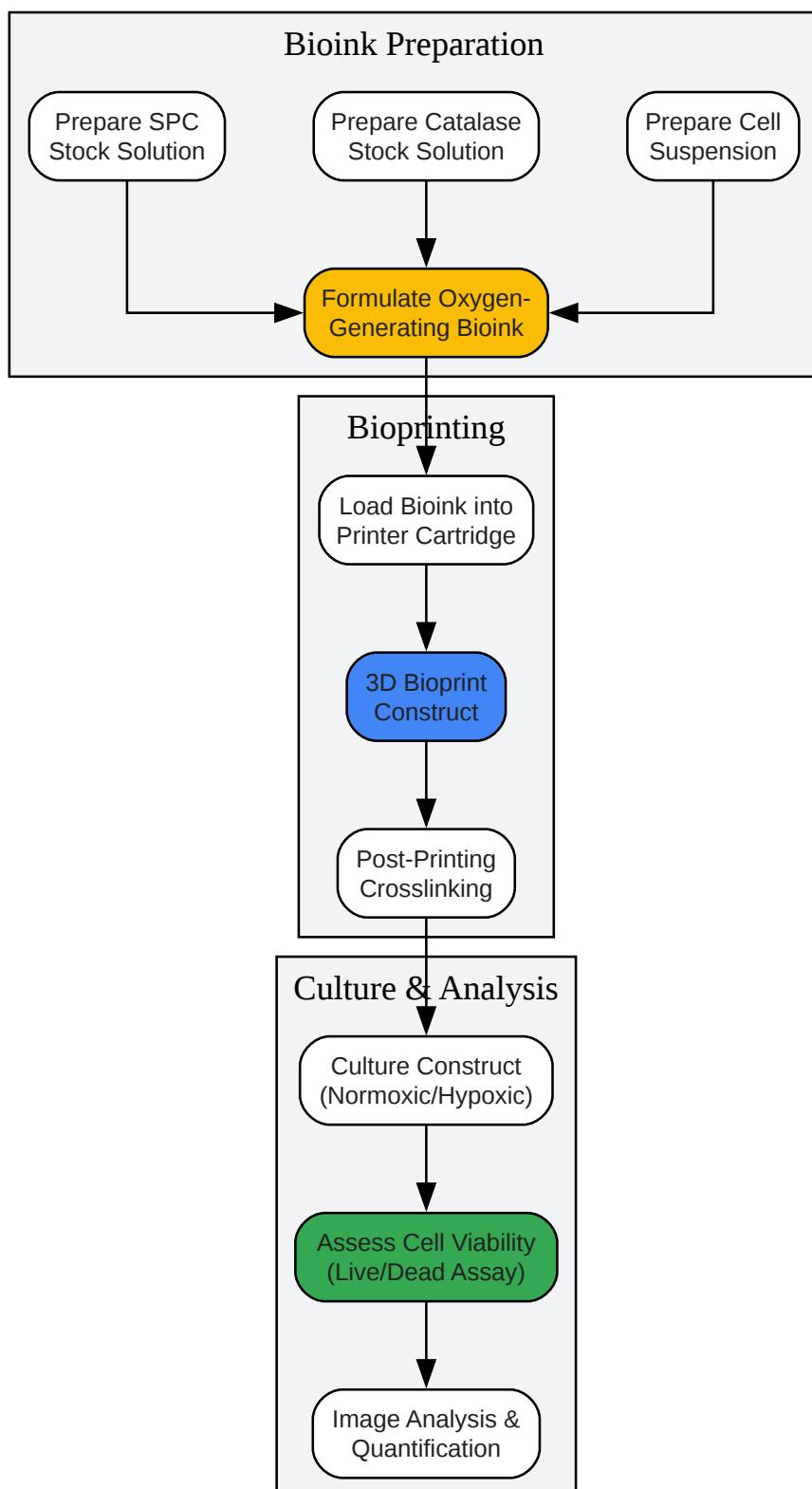
**Procedure:**

- Load the Bioink:
  - Carefully load the prepared oxygen-generating bioink into a sterile bioprinter cartridge, avoiding the introduction of air bubbles.
- Printer Setup:
  - Install the cartridge and a suitable nozzle onto the bioprinter.
  - Calibrate the printer according to the manufacturer's instructions.
- Printing:
  - Load the CAD file of the desired construct into the bioprinting software.
  - Set the printing parameters (e.g., printing speed, layer height, infill density). These will need to be optimized for the specific bioink and construct geometry.
  - Initiate the printing process onto a sterile substrate.
- Post-Printing Crosslinking:
  - Depending on the hydrogel system (e.g., fibrinogen), a crosslinking step may be required. For fibrinogen-based bioinks, this typically involves the addition of thrombin.
- Culturing the Construct:
  - Transfer the bioprinted construct to a sterile petri dish or multi-well plate containing pre-warmed cell culture medium.
  - Incubate the construct under standard cell culture conditions (e.g., 37°C, 5% CO<sub>2</sub>) or under hypoxic conditions for experimental purposes.

## Protocol 3: Assessment of Cell Viability

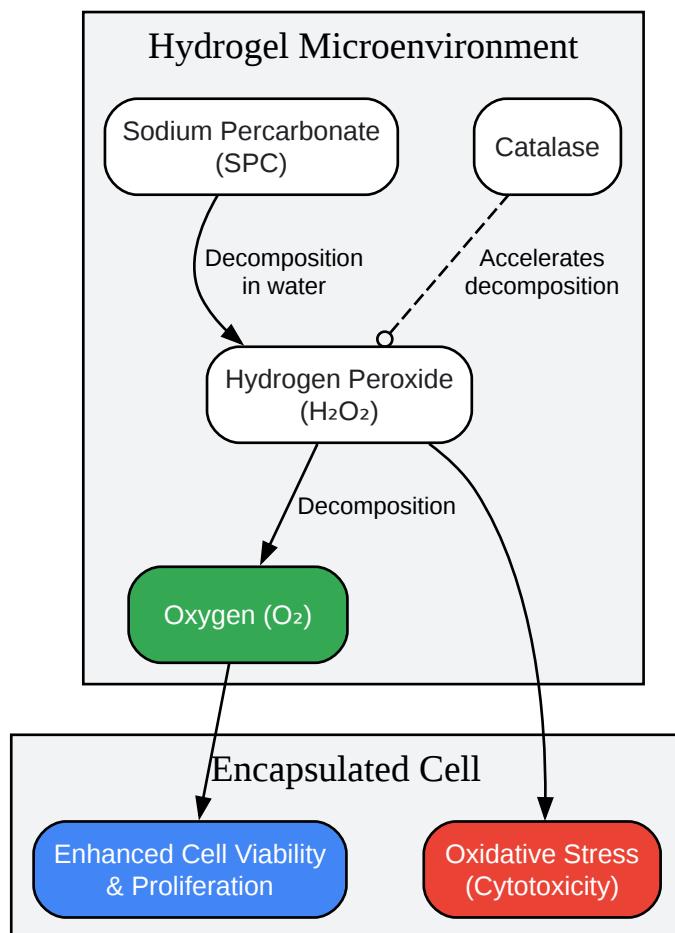
This protocol describes how to assess cell viability within the bioprinted construct using a Live/Dead assay.

### Materials:


- Live/Dead Viability/Cytotoxicity Kit (e.g., containing Calcein AM and Ethidium Homodimer-1)
- Phosphate-buffered saline (PBS)
- Fluorescence microscope

### Procedure:

- Prepare Staining Solution:
  - Prepare the Live/Dead staining solution according to the manufacturer's instructions by diluting the stock solutions in sterile PBS.
- Stain the Construct:
  - Remove the culture medium from the bioprinted construct.
  - Gently wash the construct with PBS.
  - Add a sufficient volume of the Live/Dead staining solution to completely cover the construct.
  - Incubate at room temperature for 15-30 minutes, protected from light.
- Imaging:
  - Carefully remove the staining solution and wash the construct with PBS.
  - Image the construct using a fluorescence microscope with appropriate filters for Calcein AM (live cells, green fluorescence) and Ethidium Homodimer-1 (dead cells, red fluorescence).


- Quantification:
  - Acquire images from multiple random fields of view.
  - Use image analysis software to count the number of live and dead cells.
  - Calculate the percentage of cell viability as:  $(\text{Number of live cells} / \text{Total number of cells}) \times 100$

## Visualizations



[Click to download full resolution via product page](#)

Caption: Experimental workflow for bioprinting with oxygen-generating hydrogels.

[Click to download full resolution via product page](#)

Caption: Signaling pathway of SPC-mediated oxygen generation and its effect on cell viability.

## Conclusion

The incorporation of sodium percarbonate, in conjunction with catalase, into bioprinting hydrogels presents a viable strategy to combat hypoxia and enhance cell viability within 3D constructs.<sup>[5]</sup> The protocols and data presented herein provide a framework for researchers to effectively utilize this oxygen-generating system. Careful optimization of SPC and catalase concentrations is crucial to balance sufficient oxygen generation with the mitigation of cytotoxicity.<sup>[5][7]</sup> This approach contributes to the advancement of bioprinting by enabling the fabrication of larger and more physiologically relevant tissue-engineered constructs.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Frontiers | Oxygen generating biomaterials at the forefront of regenerative medicine: advances in bone regeneration [frontiersin.org]
- 2. Oxygen generating biomaterials at the forefront of regenerative medicine: advances in bone regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oxygen Releasing Biomaterials for Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Harnessing the Potential of Oxygen-Generating Materials and their Utilization in Organ-Specific Delivery of Oxygen - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Release Kinetics and In Vitro Characterization of Sodium Percarbonate and Calcium Peroxide to Oxygenate Bioprinted Tissue Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cytotoxicity and genotoxicity of sodium percarbonate: a comparison with bleaching agents commonly used in discoloured pulpless teeth - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols: Enhancing Cell Viability in Bioprinted Hydrogels with Sodium Percarbonate]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b081022#sodium-percarbonate-in-bioprinting-hydrogels-for-cell-viability>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)